Nilotinib dihydrochloride dihydrate mechanism of action
Nilotinib dihydrochloride dihydrate mechanism of action
This guide is structured as a high-level technical whitepaper designed for drug development scientists. It prioritizes structural biology, solid-state chemistry, and reproducible experimental protocols over general clinical descriptions.
Mechanism of Action, Structural Biology, and Pharmacodynamic Profiling
Executive Technical Summary
Nilotinib (AMN107) is a second-generation Type II tyrosine kinase inhibitor (TKI) rationally designed to overcome imatinib resistance in Chronic Myeloid Leukemia (CML). While the commercial drug product (Tasigna) is formulated as the monohydrochloride monohydrate , the dihydrochloride dihydrate form represents a distinct salt/polymorph system often investigated for enhanced aqueous solubility and dissolution kinetics in early-stage development and specific research applications.
Regardless of the counter-ion stoichiometry, the active pharmaceutical ingredient (API) functions as a high-affinity competitive antagonist at the ATP-binding site of the BCR-ABL oncoprotein. It preferentially binds the kinase in its inactive DFG-out conformation, exhibiting a topological fit that accommodates point mutations (e.g., E255V, M351T) that render imatinib ineffective.
Structural Biology & Binding Mechanism
The superior potency of nilotinib (IC₅₀ < 30 nM for BCR-ABL) compared to imatinib stems from its optimized lipophilic interactions and reduced dependence on strict hydrogen bonding networks.
The "DFG-Out" Conformation
Nilotinib induces and stabilizes the inactive conformation of the ABL kinase domain. This is characterized by the movement of the DFG motif (Asp381-Phe382-Gly383) at the N-terminus of the activation loop.
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Active State (DFG-in): Asp381 coordinates Mg²⁺ for ATP catalysis.
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Inactive State (DFG-out): The motif flips by ~180°. Phe382 moves into the ATP binding site, creating a hydrophobic pocket (specificity pocket) that nilotinib occupies.
Critical Residue Interactions
The binding affinity is driven by a combination of hydrogen bonds and a "lipophilic shield."
| Pharmacophore Element | Target Residue (ABL Kinase) | Interaction Type | Mechanistic Significance |
| Amide Linker | Glu286 (Helix αC) & Asp381 (DFG) | Hydrogen Bond | Anchors the drug; mimics the ATP adenine ring interaction. |
| Pyridyl-Pyrimidine | Met318 (Hinge Region) | Hydrogen Bond | Stabilizes the hinge region; critical for ATP competition. |
| Trifluoromethyl (-CF₃) | Hydrophobic Pocket | van der Waals | Enhances lipophilicity; fits into the pocket created by the DFG-out flip. |
| Imidazole Group | Ile360 / His361 | van der Waals | Improves shape complementarity compared to imatinib's piperazine ring. |
| Aniline Ring | Thr315 (Gatekeeper) | Steric Proximity | Critical Failure Point: The T315I mutation (Threonine |
Visualization: Pharmacophore Binding Topology
The following diagram illustrates the abstract binding mode of Nilotinib within the ABL Kinase cleft.
Caption: Schematic of Nilotinib stabilizing the DFG-out inactive conformation via H-bonds (Glu286, Asp381) and hydrophobic shielding.
The Salt Form: Dihydrochloride Dihydrate
While the mechanism of action relies on the free base, the choice of the Dihydrochloride Dihydrate (2HCl · 2H₂O) salt form is a deliberate pharmaceutical engineering decision.
Stoichiometry & Lattice Stability
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Monohydrochloride (Commercial): 1:1 Drug:Acid ratio. Balanced for stability and acceptable solubility.
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Dihydrochloride (Research/Alternative): 1:2 Drug:Acid ratio.
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Solubility: The presence of two chloride counter-ions significantly lowers the pH of the diffusion layer during dissolution, potentially increasing the dissolution rate in neutral media compared to the monohydrochloride.
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Hydration (Dihydrate): The incorporation of two water molecules into the crystal lattice creates a hydrogen-bonding network that bridges the chloride ions and the protonated nitrogen atoms (likely on the imidazole and pyrimidine rings). This "dihydrate" state is often thermodynamically more stable than the anhydrous dihydrochloride, which is hygroscopic and prone to deliquescence.
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Implications for Research
When using Nilotinib 2HCl · 2H₂O in vitro:
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Molecular Weight Correction: You must adjust calculations.
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Free Base MW: ~529.5 g/mol
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Mono-HCl Mono-H2O MW: ~584 g/mol
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Di-HCl Di-H2O MW: ~638.5 g/mol (Approx. calculation: 529.5 + 2(36.5) + 2(18)). Always verify the Certificate of Analysis (CoA) for the exact batch MW.
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Acidity: Stock solutions in water/DMSO will be more acidic than the free base. Ensure adequate buffering (HEPES/Tris) in cell culture media to prevent pH shock.
Pharmacodynamics & Polypharmacology
Nilotinib is a multi-kinase inhibitor. While BCR-ABL is the primary target, its off-target profile drives both its efficacy in other cancers (e.g., GIST) and its toxicity profile.
Comparative Potency (Cellular IC₅₀)
| Target Kinase | Nilotinib IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Clinical Relevance |
| BCR-ABL (WT) | < 30 | > 250 | Primary CML driver. |
| BCR-ABL (E255V) | ~400 | > 10,000 (Resistant) | Nilotinib overcomes P-loop mutations. |
| c-KIT | ~200 | ~100 | GI Stromal Tumors (GIST). |
| PDGFR-α/β | ~70 | ~70 | Hypereosinophilic Syndrome; Fibrosis. |
| DDR1 | ~3 | > 1000 | Discoidin Domain Receptor (Anti-fibrotic potential). |
Experimental Protocols
To validate the mechanism of action, the following protocols are standard for establishing potency and specificity.
Protocol A: BCR-ABL Autophosphorylation Assay (Biochemical)
Objective: Quantify inhibition of substrate phosphorylation in a cell-free system.
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Reagents: Recombinant ABL1 kinase domain, Peptide Substrate (e.g., Abltide), ³³P-ATP or Fluorescent-ATP.
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Preparation: Prepare 3x serial dilutions of Nilotinib 2HCl·2H₂O in DMSO (Top concentration: 10 µM).
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Reaction Mix: Combine Kinase (5 nM final), Peptide (50 µM), and Compound in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).
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Initiation: Add ATP (at K_m value, typically 10-50 µM) to start the reaction.
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Incubation: Incubate for 60 minutes at Room Temperature.
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Detection:
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Radiometric: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and read via scintillation counting.
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FRET/HTRF: Add detection antibody (Anti-phospho-Tyr-Europium).
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Analysis: Fit data to a sigmoidal dose-response curve to determine IC₅₀.
Protocol B: K562 Cellular Proliferation Assay
Objective: Measure cytotoxicity in a BCR-ABL dependent cell line.
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Cell Line: K562 (CML, BCR-ABL+). Control: HL-60 (BCR-ABL negative).
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Seeding: Plate cells at 5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.
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Treatment:
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Dissolve Nilotinib 2HCl·2H₂O in DMSO (10 mM Stock).
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Perform 1:3 serial dilutions.
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Add to cells (Final DMSO < 0.5%).[1]
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Incubation: 72 hours at 37°C, 5% CO₂.
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Readout: Add 20 µL MTS or CellTiter-Glo reagent. Incubate 1-4 hours. Measure absorbance (490 nm) or luminescence.
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Validation: Nilotinib should show IC₅₀ < 20 nM in K562 and > 1000 nM in HL-60.
Downstream Signaling Inhibition
Nilotinib does not just block the receptor; it collapses the downstream oncogenic signaling network.[2]
Caption: Nilotinib blockade of BCR-ABL prevents phosphorylation of STAT5 (survival), ERK (proliferation), and AKT (metabolism).
References
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Weisberg, E., et al. (2005).[3] "AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL."[3] British Journal of Cancer.
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Manley, P. W., et al. (2010). "Bcr-Abl kinase inhibitors: the structure-activity relationships of nilotinib and related dodecahydro-benzamide derivatives." Bioorganic & Medicinal Chemistry.
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Reddy, V. R., et al. (2020).[4][5] "Polymorphic Stress Studies of Nilotinib Hydrochloride Hydrates and Its Characterization." International Journal of Pharmacy and Pharmaceutical Research.
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Saglio, G., et al. (2010). "Nilotinib versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia." The New England Journal of Medicine.
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O'Hare, T., et al. (2005).[3][6] "In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants." Cancer Research.
Sources
- 1. Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 3. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. WO2011033307A1 - Nilotinib dihydrochloride salt - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
